2,2,2-Trifluoroethylamine hydrochloride

Description

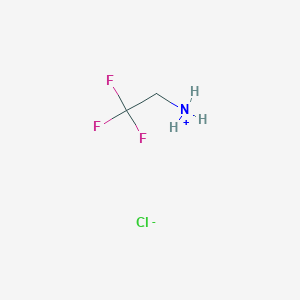

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUJDPKOHPKRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059911 | |

| Record name | 2,2,2-Trifluoroethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-88-6 | |

| Record name | 2,2,2-Trifluoroethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2,2-trifluoro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 373-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2,2-trifluoro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethylamine (B1214592) hydrochloride is a crucial fluorinated building block in modern medicinal chemistry and drug development. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it an invaluable synthon for the creation of novel therapeutic agents with enhanced metabolic stability, bioavailability, and target affinity. This guide provides a comprehensive overview of 2,2,2-trifluoroethylamine hydrochloride, including its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of cannabinoid receptor ligands. Furthermore, it outlines experimental procedures for evaluating the biological activity of these synthesized ligands and discusses important safety and handling considerations.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] The presence of the highly electronegative trifluoromethyl group significantly influences its chemical properties, enhancing its stability and lipophilicity.[3][4] As a hydrochloride salt, it is readily soluble in water and polar organic solvents.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅ClF₃N | [3] |

| Molecular Weight | 135.52 g/mol | [3] |

| CAS Number | 373-88-6 | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 220-222 °C (sublimes) | [6] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water, ethanol (B145695), and chloroform; slightly soluble in benzene; practically insoluble in ether. | [6] |

| Density | 1.24 g/cm³ | [2] |

| pKa | Not available |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O): The proton NMR spectrum is characterized by a quartet centered around δ 3.86 ppm, corresponding to the methylene (B1212753) (-CH₂) group, which is coupled to the three fluorine atoms of the trifluoromethyl group.[7]

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.[3]

2.2. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key peaks include N-H stretching vibrations from the ammonium (B1175870) group, C-H stretching, and strong C-F stretching vibrations.[8]

2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base (2,2,2-trifluoroethylamine) after the loss of HCl. The mass spectrum shows a molecular ion peak (M+) at m/z 99, corresponding to the [CF₃CH₂NH₂]⁺ ion.[9]

Synthesis of this compound

The hydrochloride salt is typically prepared by treating 2,2,2-trifluoroethylamine with hydrochloric acid.

3.1. Experimental Protocol: Synthesis from 2,2,2-Trifluoroethylamine

Materials:

-

2,2,2-Trifluoroethylamine

-

Ethanol

-

Saturated Hydrochloric Acid Solution

-

Three-necked flask

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure: [6]

-

To a three-necked flask equipped with a stirrer and a dropping funnel, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.

-

Cool the mixture to below 25°C.

-

Slowly add 35 g of a saturated hydrochloric acid solution dropwise to the stirred mixture, maintaining the temperature below 25°C.

-

After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for one hour.

-

Remove the ethanol and water by distillation under reduced pressure (approximately 0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.

-

The resulting white powdery crystalline solid is this compound.

Table 2: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2,2,2-Trifluoroethylamine | [6] |

| Reagent | Saturated Hydrochloric Acid | [6] |

| Solvent | Ethanol | [6] |

| Reaction Temperature | < 25°C (addition), 50°C (reaction) | [6] |

| Reaction Time | 1 hour | [6] |

| Product Yield | Approximately 96.3% | [6] |

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development: Synthesis of Cannabinoid Receptor Ligands

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] A notable application is in the preparation of arachidonylethanolamide analogs, which exhibit affinity for cannabinoid receptors CB1 and CB2.[6] The trifluoroethyl moiety can enhance the metabolic stability and binding affinity of the resulting ligands.

4.1. General Synthetic Scheme

The synthesis of these ligands often involves the amidation of a suitable carboxylic acid or acyl chloride with 2,2,2-trifluoroethylamine (generated in situ from the hydrochloride salt by the addition of a base).

Diagram 2: General Synthesis of Cannabinoid Ligands

Caption: General scheme for synthesizing cannabinoid ligands using 2,2,2-trifluoroethylamine.

Biological Activity and Experimental Protocols

The synthesized cannabinoid receptor ligands are evaluated for their binding affinity to CB1 and CB2 receptors. This is crucial for determining their potency and selectivity.

5.1. Cannabinoid Receptor Signaling

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate intracellular signaling cascades, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10]

Diagram 3: Cannabinoid Receptor Signaling Pathway

Caption: Simplified signaling pathway of CB1/CB2 receptors upon agonist binding.

5.2. Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[10][11]

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Unlabeled test compounds (synthesized ligands)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Glass fiber filters

-

Scintillation counter

-

96-well plates

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to reach equilibrium.[12]

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

Data Analysis: The data are used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[13] It is also hygroscopic.[2]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Handling:

-

Avoid contact with skin and eyes.[12]

-

Use in a well-ventilated area.

-

Keep the container tightly closed in a dry and well-ventilated place.[12]

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[12]

-

In case of eye contact: Flush eyes with water as a precaution.[12]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]

Conclusion

This compound is a versatile and valuable reagent for drug discovery and development. Its application in the synthesis of cannabinoid receptor ligands highlights its importance in creating novel therapeutics with improved pharmacological profiles. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application and the biological evaluation of its derivatives. Adherence to proper experimental protocols and safety guidelines is paramount to ensure successful and safe research outcomes.

References

- 1. CAS 373-88-6: this compound [cymitquimica.com]

- 2. 2,2,2 - trifluoroethylamine hydrochloride-Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]

- 3. This compound | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and Characterization of Immobilized Cannabinoid Receptor (CB1/CB2) Open Tubular Column for On-line Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 373-88-6 [chemicalbook.com]

- 7. This compound(373-88-6) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(373-88-6) IR Spectrum [m.chemicalbook.com]

- 9. This compound(373-88-6) MS [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (B1214592) hydrochloride (CAS No. 373-88-6) is a pivotal fluorinated building block in modern organic synthesis.[1] It is a white to light yellow crystalline powder valued for its ability to introduce the trifluoroethyl moiety into molecular scaffolds.[2][3][4] The strong electron-withdrawing nature and metabolic stability conferred by the trifluoromethyl (-CF3) group make this compound a critical intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][5] This guide provides an in-depth overview of its chemical properties, spectroscopic data, key experimental protocols, and applications relevant to research and development.

Physical and Chemical Properties

2,2,2-Trifluoroethylamine hydrochloride is a stable solid under standard conditions, though it is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][3][6] Its properties are largely defined by the presence of the highly electronegative trifluoromethyl group, which significantly influences the basicity of the amino group. The pKa of the parent free amine (2,2,2-trifluoroethylamine) is approximately 5.7, which is considerably lower than that of ethylamine (B1201723) (pKa ≈ 10.7), illustrating the powerful inductive effect of the fluorine atoms.[7][8]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 373-88-6 |

| Molecular Formula | C₂H₅F₃N·HCl |

| Molecular Weight | 135.52 g/mol |

| Appearance | White to light yellow crystalline powder[2][4] |

| Melting Point | 220-226 °C (sublimes)[2][4][6] |

| Density | ~1.24 g/cm³[3] |

| pKa (of free amine) | 5.7[7][8] |

| Solubility | Highly soluble in water; soluble in ethanol (B145695) and chloroform; slightly soluble in benzene; practically insoluble in ether.[2][3][6] |

| Hygroscopicity | Hygroscopic[1][2][6] |

Spectroscopic Data Summary

Characterization of this compound is routinely performed using standard spectroscopic techniques. While spectra should be run on a per-sample basis for confirmation, the expected features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | The spectrum is characterized by two main signals: • A quartet (coupling to the -CF₃ group) corresponding to the methylene (B1212753) protons (-CH₂-). • A broad singlet for the ammonium (B1175870) protons (-NH₃⁺), which may exchange with solvent protons (e.g., D₂O). |

| ¹³C NMR | The spectrum will show two carbon signals: • A signal for the methylene carbon (-CH₂-), which may show coupling to fluorine. • A signal for the trifluoromethyl carbon (-CF₃), which will appear as a quartet due to one-bond coupling with the three fluorine atoms.[2] |

| ¹⁹F NMR | A single signal, typically a triplet (coupling to the -CH₂- group), is expected for the three equivalent fluorine atoms of the -CF₃ group. |

| FT-IR | Key vibrational bands include: • Strong, broad absorptions in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt. • Strong C-F stretching bands, typically observed in the 1100-1300 cm⁻¹ region. • N-H bending vibrations around 1500-1600 cm⁻¹.[2][3][4] |

Chemical Reactivity and Applications

The primary utility of this compound is as a precursor to the free amine, which serves as a nucleophile for introducing the trifluoroethyl group. This moiety is highly sought after in drug discovery to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[1][5]

A significant application is in the synthesis of biologically active amide analogs. For instance, it is used as a reagent to synthesize analogs of arachidonylethanolamide (anandamide), which show affinity for cannabinoid receptors (CB1 and CB2) and are investigated for their therapeutic potential.[2][6] The incorporation of the trifluoroethyl group in place of the natural ethanol headgroup modifies the molecule's pharmacological profile.

Caption: Role as a building block in synthesizing cannabinoid receptor modulators.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of this reagent. The following sections provide methodologies for its synthesis and a key application.

Synthesis of this compound

This protocol describes the preparation of the hydrochloride salt from the corresponding free amine.[2][7]

Methodology:

-

Reaction Setup: To a three-necked flask equipped with a stirrer and a dropping funnel, add 2,2,2-trifluoroethylamine (33 g) and ethanol (100 g).

-

Acidification: Cool the flask in an ice bath. Slowly add a saturated solution of hydrochloric acid (35 g) dropwise, ensuring the internal temperature remains below 25 °C.

-

Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature with stirring for 1 hour.

-

Workup: Concentrate the reaction solution via distillation under reduced pressure (e.g., 0.98 MPa) at 45-50 °C to remove the ethanol and water.

-

Isolation: The resulting white, powdery crystalline solid is this compound. The product can be dried further in a vacuum oven.

Caption: Workflow for the synthesis of this compound.

Protocol: Aqueous Derivatization of Carboxylic Acids

This protocol details a method for the rapid, room-temperature derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamides for analysis (e.g., by GC-MS). This procedure is particularly useful for analyzing environmental or biological samples.[5]

Reagents:

-

Aqueous sample containing the carboxylic acid of interest.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

-

This compound (TFEA·HCl).

-

Organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).

Methodology:

-

Reagent Preparation: Prepare stock solutions of EDC (e.g., 0.8 M in water) and TFEA·HCl (e.g., 0.8 M in water).

-

Reaction: To the aqueous sample containing the carboxylic acid, add the EDC solution followed by the TFEA·HCl solution. For some substrates, a small amount of a base like pyridine (B92270) may be added to facilitate the reaction.

-

Incubation: Mix the solution thoroughly (e.g., vortex for 1 minute) and allow it to react at room temperature for 10-15 minutes. The amidization is typically complete within this timeframe.

-

Extraction: Add the organic extraction solvent (MTBE) to the reaction mixture. Vortex vigorously to extract the newly formed, more lipophilic 2,2,2-trifluoroethylamide derivative.

-

Analysis: Separate the organic layer. This layer, containing the derivatized analyte, is now ready for analysis by gas chromatography, while the charged starting materials and coupling reagents remain in the aqueous phase.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry, inert atmosphere.[1][6] When heated to decomposition, it may emit toxic fumes of hydrogen fluoride, nitrogen oxides, and hydrogen chloride.[2][6]

References

- 1. Head group analogs of arachidonylethanolamide, the endogenous cannabinoid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships among N-arachidonylethanolamine (Anandamide) head group analogues for the anandamide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-arachidonylethanolamine (anandamide) formation from N-arachidonylphosphatidylethanolamine in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

An In-depth Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride (CAS Number: 373-88-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a key building block in modern medicinal chemistry and material science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in drug development.

Core Properties and Data

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] Its trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][2]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 373-88-6 | |

| Molecular Formula | C₂H₄F₃N·HCl | [1] |

| Molecular Weight | 135.52 g/mol | |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 220-222 °C (subl.) | [3] |

| Density | 1.24 g/cm³ | [3] |

| Solubility | Soluble in water, ethanol (B145695), and chloroform. Slightly soluble in benzene. Hardly soluble in ether. | [3] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound in D₂O shows a characteristic signal for the methylene (B1212753) protons adjacent to the trifluoromethyl group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.86 | Quartet | -CH₂- |

Source: ChemicalBook[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~40-50 | -CH₂- |

| ~125 (quartet) | -CF₃ |

(Predicted values based on typical chemical shift ranges)

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group in this compound exhibits a single resonance.

| Chemical Shift (ppm) | Assignment |

| ~ -75 | -CF₃ |

(Predicted value relative to CFCl₃)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2900-3200 | N-H stretch (ammonium salt) |

| 1500-1600 | N-H bend (ammonium salt) |

| 1100-1300 | C-F stretch |

(Typical ranges for the respective functional groups)

Mass Spectrometry

Mass spectrometry data for the free base (2,2,2-trifluoroethylamine) shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 99.0 | 8.7 | [M]⁺ (molecular ion of free base) |

| 78.0 | 7.5 | [M-HF-H]⁺ |

| 69.0 | 6.8 | [CF₃]⁺ |

| 30.0 | 100.0 | [CH₂NH₂]⁺ |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common methods are detailed below.

Method 1: Acid-Base Reaction

This method involves the straightforward reaction of 2,2,2-trifluoroethylamine with hydrochloric acid.

Experimental Protocol:

-

To a three-necked flask, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.[4]

-

Slowly add 35 g of a saturated hydrochloric acid solution dropwise while maintaining the temperature below 25 °C.[4]

-

After the addition is complete, raise the temperature to 50 °C and stir for one hour.[4]

-

Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5 °C for 5 hours.[4]

-

The resulting white powdery crystalline solid is this compound (yield: 96.30%).[4]

Method 2: Reduction of Trifluoroacetamide (B147638)

This method involves the reduction of trifluoroacetamide using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a dry three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of trifluoroacetamide in the same anhydrous solvent to the LiAlH₄ suspension. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting solid aluminum salts and wash them thoroughly with ether.

-

Combine the ethereal filtrates and dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Bubble dry hydrogen chloride gas through the dried ether solution to precipitate this compound.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity, metabolic stability, and bioavailability of drug candidates. This compound serves as a crucial building block for introducing this moiety.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: While not a direct precursor in the most common synthesis of Celecoxib, the trifluoromethyl group is a defining feature of this selective COX-2 inhibitor.[5][6] The synthesis of Celecoxib typically involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[5][7]

-

Oncology: The trifluoromethylaniline moiety is a core component of the nonsteroidal antiandrogen Bicalutamide, used in the treatment of prostate cancer.[8]

-

Neurological Disorders: It is used as an intermediate in the synthesis of various pharmaceuticals targeting neurological conditions.

-

Agrochemicals: This compound is also utilized in the creation of fluorinated pesticides, including insecticides, miticides, and herbicides, to improve their stability and efficacy.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[9]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[9]

-

Skin Irritation (Category 2): Causes skin irritation.[9]

-

Eye Irritation (Category 2): Causes serious eye irritation.[9]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its ability to introduce the trifluoroethyl moiety allows for the fine-tuning of molecular properties to enhance biological activity and stability. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. This compound(373-88-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 373-88-6 [chemicalbook.com]

- 4. This compound(373-88-6) MS spectrum [chemicalbook.com]

- 5. zenodo.org [zenodo.org]

- 6. benchchem.com [benchchem.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. Bicalutamide - Wikipedia [en.wikipedia.org]

- 9. This compound | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoroethylamine (B1214592) Hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-trifluoroethylamine hydrochloride (CAS No: 373-88-6). This compound is a vital building block in the synthesis of fluorinated organic molecules, which are of increasing importance in the development of pharmaceuticals and agrochemicals.[1] The inclusion of a trifluoromethyl group can enhance lipophilicity, metabolic stability, and bioavailability, making it a valuable moiety for medicinal chemists.[1][2] This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides logical diagrams to illustrate synthetic and solubility principles.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[3][4][5][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5][7] The compound is stable under normal temperature and pressure.[4][6]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄F₃N·HCl | [2][8] |

| Molecular Weight | 135.52 g/mol | [8][9][10] |

| Appearance | White to light yellow crystalline powder | [3][4][5][6] |

| Melting Point | 220-222 °C (sublimes) | [3][5][8][11] |

| 222-226 °C | [4][6] | |

| Boiling Point | 121.9 °C at 760 mmHg | [4][6] |

| Density | 1.24 g/cm³ | [3][4][6] |

| 1.44 g/cm³ | [12] | |

| Refractive Index | 1.3 - 1.302 | [3][4][5][6] |

| Water Solubility | High; soluble in 0.7 parts water | [3][5][7][12] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and chloroform | [3][4][5][7] |

| Slightly soluble in benzene | [3][4][5][7] | |

| Hardly soluble in ether | [3][4][5][7] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[13][14]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups within the molecule.[10][14][15]

-

Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[16]

Experimental Protocols

The following sections describe generalized methodologies for determining the key physical properties and for the synthesis of the title compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of the free base, 2,2,2-trifluoroethylamine, with hydrochloric acid.[3][9]

Procedure:

-

To a three-necked flask, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.[3]

-

While maintaining the temperature below 25°C, slowly add 35 g of a saturated hydrochloric acid solution dropwise.[3]

-

After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain it for one hour.[3]

-

Control the temperature at 45 ± 5°C and carry out distillation under reduced pressure (e.g., vacuum of 0.98 MPa) for approximately 5 hours to remove water and ethanol.[3]

-

The resulting white, powdery crystalline solid is this compound.[3]

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using the capillary tube method with a calibrated melting point apparatus.

Procedure:

-

A small, finely powdered sample of the dry compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. The sublimation of the compound should also be noted.

Solubility Determination

A semi-quantitative assessment of solubility can be performed by observing the dissolution of the solute in a given solvent at a specific temperature.

Procedure:

-

Add a measured amount of the solvent (e.g., 1 mL of water, ethanol, etc.) to a test tube.

-

Incrementally add small, weighed portions of this compound to the solvent.

-

After each addition, vigorously stir or vortex the mixture for a set period to facilitate dissolution.

-

The solubility is estimated based on the amount of solute that dissolves completely in the given volume of solvent. The high solubility in water is attributed to its ionic nature and the ability of the amine group to form hydrogen bonds.[12]

Safety and Handling

This compound is moderately toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[14] When heated to decomposition, it can emit highly toxic fumes of fluorine compounds, nitrogen oxides (NOx), and hydrogen chloride (HCl).[5] Store in a cool, dry place in a tightly sealed container.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 373-88-6: this compound [cymitquimica.com]

- 3. This compound | 373-88-6 [chemicalbook.com]

- 4. 2,2,2 - trifluoroethylamine hydrochloride-Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound CAS 373-88-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound CAS#: 373-88-6 [m.chemicalbook.com]

- 8. 2,2,2-三氟乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. echemi.com [echemi.com]

- 10. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]

- 11. 2,2,2-Trifluoroethylamine 98 373-88-6 [sigmaaldrich.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound(373-88-6) 1H NMR [m.chemicalbook.com]

- 14. This compound | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound(373-88-6) IR Spectrum [chemicalbook.com]

- 16. This compound(373-88-6) MS spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,2-trifluoroethylamine (B1214592) hydrochloride, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its application in the development of therapeutic agents targeting cannabinoid and vanilloid receptors.

Chemical and Physical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] The incorporation of the trifluoromethyl group significantly influences the molecule's properties, enhancing the lipophilicity and metabolic stability of derivative compounds, which is highly advantageous in drug design.[2][3] This substance is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs aimed at neurological disorders.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | 2,2,2-trifluoroethanamine;hydrochloride |

| CAS Number | 373-88-6 |

| Molecular Formula | C₂H₅ClF₃N |

| Molecular Weight | 135.51 g/mol [4] |

| Canonical SMILES | C(C(F)(F)F)N.Cl |

| InChI Key | ZTUJDPKOHPKRMO-UHFFFAOYSA-N |

Table 2: Physical and Chemical Data

| Property | Value |

| Melting Point | 220-222 °C (sublimes) |

| Solubility | Soluble in water, ethanol (B145695), and chloroform. Slightly soluble in benzene (B151609) and practically insoluble in ether. |

| Appearance | White to light yellow crystalline powder[1] |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

Synthesis Protocols

Two common methods for the synthesis of this compound are presented below.

Method 1: From 2,2,2-Trifluoroethylamine

This procedure involves the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid.

-

Materials: 2,2,2-trifluoroethylamine, ethanol, saturated hydrochloric acid solution.

-

Procedure:

-

In a three-necked flask, combine 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.

-

Slowly add 35 g of a saturated hydrochloric acid solution dropwise, maintaining the temperature below 25°C.

-

After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.

-

Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.

-

The resulting product is this compound as a white powdery crystalline solid.

-

Method 2: Reduction of Trifluoroacetamide

This method produces this compound in a single step through the reduction of trifluoroacetamide.

-

Materials: Trifluoroacetamide, lithium aluminum hydride, ether, dry gaseous hydrogen chloride, Drierite, phosphorus pentoxide.

-

Procedure:

-

Trifluoroacetamide (50 g, 0.44 mole) is reduced using lithium aluminum hydride. Caution: The reaction can be vigorous; therefore, dilute solutions and careful addition are essential.

-

Gradually add 79 cc of water with stirring and cooling.

-

Pass the effluent hydrogen through a trap cooled with a dry ice-chloroform mixture.

-

Slowly add an additional 45-60 cc of water until a white, granular precipitate forms.

-

Allow the precipitate to stand overnight and then separate it by centrifugation.

-

Wash the solid with ether. Combine the washings, the contents of the trap, and the centrifugate.

-

Dry the combined ethereal solution over Drierite.

-

Pass dry gaseous hydrogen chloride over the filtered ether solution to precipitate this compound.

-

Recover the precipitate and dry it in vacuo over phosphorus pentoxide.

-

Analytical Methods

A variety of spectroscopic techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy helps to identify the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Applications in Drug Development

This compound is a valuable reagent in the synthesis of bioactive molecules, particularly as a source of the trifluoroethylamino moiety. This group can enhance the pharmacological properties of drug candidates.[2]

Synthesis of Cannabinoid Receptor Ligands

This compound is used in the synthesis of arachidonylethanolamide analogs which exhibit affinity for the CB1 and CB2 cannabinoid receptors.[1] These receptors are G-protein-coupled receptors (GPCRs) that play a significant role in various physiological processes.

Synthesis of Vanilloid Receptor 1 (TRPV1) Antagonists

This compound is also a key intermediate in the preparation of antagonists for the vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in pain perception.[5]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, eye protection, and a dust mask. It is hygroscopic and should be stored in a tightly closed container in a cool, dry place under an inert atmosphere.

This technical guide serves as a foundational resource for professionals engaged in drug discovery and development, providing essential information on this compound and its role in the synthesis of potentially therapeutic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

2,2,2-trifluoroethylamine hydrochloride safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 2,2,2-Trifluoroethylamine Hydrochloride

Introduction

This compound (CAS No: 373-88-6) is a fluorinated organic compound widely utilized as a reagent and building block in organic synthesis.[1] Its applications are prominent in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group can modulate biological activity.[1] Given its role in research and development, a thorough understanding of its safety profile is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for safe handling and storage.

| Property | Value |

| CAS Number | 373-88-6[2][3] |

| Molecular Formula | C₂H₄F₃N · HCl[3][4] |

| Molecular Weight | 135.52 g/mol [3] |

| Appearance | White to light yellow crystalline powder or solid[2][5] |

| Melting Point | 220-226 °C (sublimes)[2][3] |

| Solubility | Soluble in water[1][5][6] |

| Odor | No information available[2] |

| Hygroscopicity | Hygroscopic[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating its dangers.

GHS Classification Summary:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][8][9]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[8][9]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[8][9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][8]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4]

Toxicological Data

Toxicological data provides quantitative insight into the potential health effects of the compound. Accidental ingestion may cause serious health damage or be fatal in quantities less than 150 grams.[7]

| Metric | Value | Classification |

| LD50 Oral (Mouse) | 476 mg/kg[3][6] | Category 4 |

| LD50 Oral | 500.1 mg/kg[3] | Category 4 |

| Skin Irritation | Causes skin irritation[2][4][8] | Category 2 |

| Eye Irritation | Causes serious eye irritation[2][4][8] | Category 2A |

| Respiratory Effects | May cause respiratory irritation[2][4] | STOT SE 3 |

Safety Protocols and Procedures

Adherence to established protocols is critical to minimize exposure and mitigate risks.

Handling and Personal Protection

Safe handling involves a combination of engineering controls and personal protective equipment (PPE).

-

Engineering Controls: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations as low as possible.[3][7] Ensure that eyewash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved particle filter respirator.[2]

-

-

General Hygiene: Wash hands thoroughly after handling.[2][8] Do not eat, drink, or smoke in work areas.[2][7] Launder contaminated clothing before reuse.[7]

First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][8] If the person is not breathing, give artificial respiration. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][8] Remove contaminated clothing. If skin irritation occurs, get medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[2][8] If present, remove contact lenses and continue rinsing.[2][8] Seek immediate medical attention.[8]

-

Ingestion: If swallowed, rinse the mouth with water.[3][8] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor if you feel unwell.[2][8]

Accidental Release Measures

Proper containment and cleanup are necessary to prevent environmental contamination and further exposure.

-

Personal Precautions: For any spill, wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3] Avoid generating dust.[2][3] Ensure adequate ventilation.[3]

-

Cleanup Protocol (Minor Spills): For small spills, use dry clean-up procedures.[7] Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][7]

-

Cleanup Protocol (Major Spills): For large spills, alert emergency responders.[7] Cordon off the area to prevent access.[8] Prevent the product from entering drains.[3][8] Collect the material for disposal in accordance with local regulations.[8] After cleanup, wash the area with large amounts of water.[7]

Fire-Fighting Measures

This material is a combustible solid but propagates flame with difficulty.[7] However, dust clouds may form an explosive mixture with air.[7]

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride (B91410).[3]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3] Cool fire-exposed containers with a water spray from a protected location.[7]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[8]

-

Conditions to Avoid: Avoid formation of dust.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

-

Hazardous Decomposition Products: When heated to decomposition, it can emit toxic fumes of hydrogen fluoride (HF), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5][6]

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][3][7] Protect from physical damage and store away from incompatible materials.[7] The material is hygroscopic.[3]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[8] Waste should be sent to an approved waste disposal plant.[2][10]

References

- 1. CAS 373-88-6: this compound [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | 373-88-6 [chemicalbook.com]

- 6. sfdchem.com [sfdchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Guide: Physicochemical Properties of 2,2,2-Trifluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2,2,2-trifluoroethylamine (B1214592) hydrochloride (CAS RN: 373-88-6), a key reagent in organic synthesis. The document outlines its physicochemical properties, a detailed experimental protocol for melting point determination, and a visual representation of the experimental workflow.

Compound Overview

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] It is an organic compound utilized in the synthesis of various molecules, including pharmaceuticals and agrochemicals.[2] Notably, it serves as a reagent in the creation of arachidonylethanolamide analogs, which exhibit affinity for CB1 and CB2 cannabinoid receptors.[3] The presence of the trifluoromethyl group imparts unique properties, such as enhanced lipophilicity and stability.[2]

Physicochemical Data

The quantitative data for this compound are summarized in the table below for clear comparison. The melting point is a critical parameter for substance identification and purity assessment.[4] Pure crystalline compounds typically exhibit a sharp and characteristic melting point, whereas impurities can lead to a depression and broadening of the melting range.

| Property | Value | Source(s) |

| Melting Point | 222-226 °C | [1][5] |

| 220-222 °C (sublimates) | [3][6][7][8][9] | |

| 218-222 °C (sublimates) | [4] | |

| Molecular Formula | C₂H₄F₃N·HCl | [2][4] |

| Molecular Weight | 135.52 g/mol | [4][7] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Boiling Point | 121.9 °C at 760 mmHg | [1] |

| Density | 1.24 g/cm³ | [1] |

| CAS Number | 373-88-6 | [4][5][6] |

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of this compound using a modern digital melting point apparatus. This is a standard technique for obtaining accurate and reproducible results.[10]

Materials and Equipment

-

This compound (dry, finely powdered)

-

Glass capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Sample Preparation

-

Ensure Dryness: The sample must be thoroughly dry, as moisture can act as an impurity and depress the melting point range.[5]

-

Create a Fine Powder: If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[4]

-

Load the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[5]

-

Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[5]

-

Alternatively, drop the tube (sealed end down) through a long, narrow glass tube to pack the sample tightly.[5]

-

The final packed sample height should be approximately 2-3 mm.[6]

-

Instrument Setup and Measurement

-

Initial Run (Optional but Recommended): For an unknown compound or to establish an approximate range, perform a rapid determination by heating at a fast rate. This provides a preliminary melting point.[11]

-

Set Up for Accurate Measurement:

-

Turn on the digital melting point apparatus.

-

Set the starting (plateau) temperature to approximately 15-20°C below the expected melting point determined from the initial run or literature values.[5][6]

-

Set the heating ramp rate to 1-2°C per minute. A slow heating rate is crucial for accurate determination as it allows the system to reach thermal equilibrium.[6][8]

-

Set the stop temperature to at least 15°C above the expected melting point.[5]

-

-

Perform the Measurement:

-

Record the Melting Range:

-

T1 (Initial Melting): Record the temperature at which the first drop of liquid becomes visible. The solid may first appear to shrink, sinter, or glisten just before melting.[6][8]

-

T2 (Complete Melting): Record the temperature at which the last solid particle disappears, and the sample becomes a completely transparent liquid.[6]

-

The recorded melting point is the range from T1 to T2.

-

-

Repeatability: For reliable results, perform the measurement at least twice with fresh samples, ensuring the values are consistent.[6] Allow the apparatus to cool sufficiently (at least 20-30°C below the melting point) before starting a new run.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the melting point for this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. library.aocs.org [library.aocs.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. westlab.com [westlab.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. thinksrs.com [thinksrs.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide on the Solubility of 2,2,2-Trifluoroethylamine Hydrochloride in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroethylamine (B1214592) hydrochloride in water. The document is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of novel chemical entities. This guide consolidates available solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's role in a typical synthetic workflow.

Introduction to 2,2,2-Trifluoroethylamine Hydrochloride

This compound (CAS No. 373-88-6) is a white to off-white crystalline powder.[1] As a hydrochloride salt of a primary amine, it exhibits properties that are crucial for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the trifluoromethyl group significantly influences the compound's chemical properties, including its stability and reactivity, making it a valuable intermediate for introducing fluorine into larger molecules.[1] The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]

Solubility of this compound in Water

This compound is characterized by its high solubility in water.[1] This high aqueous solubility is attributed to its ionic nature as a hydrochloride salt, which allows it to readily dissociate in aqueous solutions.[1] Furthermore, the amine functional group can participate in hydrogen bonding with water molecules, further enhancing its solubility.[1]

While qualitative descriptions consistently indicate high or easy solubility, specific quantitative data is limited in publicly available literature. The table below summarizes the available information.

Table 1: Solubility and Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Water Solubility | High solubility, readily dissociates | [1] |

| Easily soluble | [2] | |

| Soluble in 0.7 to water (units not specified) | [3] | |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and chloroform; slightly soluble in benzene; hardly soluble in ether. | [2][3] |

| Hygroscopicity | Hygroscopic | [2][3] |

Note: The quantitative value of "0.7" is presented as found in the source material; however, the lack of units renders it ambiguous for direct application.

Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general method for determining the solubility of a solid organic compound in water can be adapted. The following protocol is a representative example based on standard laboratory procedures.

Objective: To determine the saturation solubility of this compound in deionized water at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Deionized water

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the mixture to settle for a short period to let the excess solid sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in deionized water.

-

Analyze the standard solutions using a suitable analytical method, such as HPLC with UV detection, to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of deionized water to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Role in Synthetic Chemistry: A General Workflow

This compound is a versatile building block in organic synthesis. It is frequently used to introduce the 2,2,2-trifluoroethyl moiety into molecules, which can enhance properties such as metabolic stability and lipophilicity in drug candidates. A common application is in amidation and N-alkylation reactions. The following diagram illustrates a general workflow for its use in a coupling reaction.

References

Solubility Profile of 2,2,2-Trifluoroethylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,2-trifluoroethylamine (B1214592) hydrochloride in various organic solvents. The information is compiled to assist researchers and professionals in drug development and organic synthesis in effectively utilizing this compound. This document presents available solubility data, experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[1] As a hydrochloride salt, it exhibits distinct solubility properties, being highly soluble in polar solvents and less so in non-polar environments.[2][3] The presence of the trifluoromethyl group significantly influences its chemical reactivity and stability.[2]

| Property | Value |

| Molecular Formula | C₂H₅ClF₃N |

| Molecular Weight | 135.52 g/mol |

| Melting Point | 220-222 °C (sublimes) |

| Appearance | White to light yellow crystalline powder[1] |

| Density | 1.24 g/cm³ |

| Hygroscopicity | Hygroscopic |

Solubility Data

| Solvent | Qualitative Solubility |

| Water | Highly soluble[2] |

| Ethanol (B145695) | Soluble[1][4][5][6][7] |

| Chloroform | Soluble[1][4][5][6][7] |

| Methanol (B129727) | Highly soluble[8] |

| Benzene (B151609) | Slightly soluble[1][4][5][6][7] |

| Diethyl Ether | Hardly soluble[1][4][5][6][7] / Insoluble |

The high solubility in polar solvents like water, ethanol, and methanol can be attributed to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding.[2] In contrast, its solubility is limited in non-polar solvents such as benzene and diethyl ether.

Experimental Protocols: Synthesis of this compound

A general and common method for the preparation of this compound involves the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid in an ethanol solvent.

Materials:

-

2,2,2-trifluoroethylamine

-

Ethanol

-

Saturated Hydrochloric Acid Solution

-

Three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a three-necked flask equipped with a stirrer and a dropping funnel, add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine.[1]

-

Slowly add 35 g of a saturated hydrochloric acid solution dropwise to the flask while maintaining the temperature below 25°C.[1]

-

After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour with continuous stirring.[1]

-

Following the reaction period, remove the water and ethanol via vacuum distillation. Control the temperature at 45 ± 5°C under a vacuum of 0.98 MPa for approximately 5 hours.[1]

-

The resulting product is this compound as a white powdery crystalline solid.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

This document provides a foundational understanding of the solubility and synthesis of this compound. For specific applications, it is recommended to determine quantitative solubility data under the precise experimental conditions to be used.

References

- 1. This compound | 373-88-6 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 373-88-6: this compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 373-88-6 [m.chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. jecibiochem.com [jecibiochem.com]

An In-depth Technical Guide to the Hygroscopic Nature of 2,2,2-Trifluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of 2,2,2-trifluoroethylamine (B1214592) hydrochloride (TFEA HCl), a crucial consideration for its handling, storage, and formulation in pharmaceutical development. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for its determination and the potential implications of its moisture sensitivity.

Introduction to 2,2,2-Trifluoroethylamine Hydrochloride

This compound is a fluorinated organic compound used as a reagent and building block in the synthesis of various pharmaceuticals and agrochemicals. Its physical and chemical properties, including its interaction with atmospheric moisture, are critical parameters for ensuring product quality, stability, and efficacy. Multiple sources describe the compound as a white to light yellow crystalline powder that is hygroscopic, meaning it has a tendency to absorb moisture from the air.[1][2] This property can significantly impact its physicochemical characteristics, such as crystal structure, chemical stability, and powder flow.[3]

Quantitative Assessment of Hygroscopicity

The degree of hygroscopicity of a pharmaceutical solid is typically classified based on its moisture uptake under defined conditions. The European Pharmacopoeia provides a standardized classification system.[4]

European Pharmacopoeia Hygroscopicity Classification

The classification is determined by the percentage increase in mass of a sample after storage at 25°C and 80% relative humidity (RH) for 24 hours.[4][5]

| Hygroscopicity Classification | Mass Increase (% w/w) |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7] This method provides a moisture sorption-desorption isotherm, which is a characteristic fingerprint of a material's interaction with water vapor.[8]

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate until a stable reading is obtained.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance.[9][10] It can be performed using either volumetric or coulometric techniques, with the latter being particularly suitable for very low water content.[11]

-

Titrator Preparation: The KF titrator is prepared with a suitable solvent, such as methanol, which is then titrated to a stable, dry endpoint with the Karl Fischer reagent.

-

Sample Introduction: A precisely weighed amount of this compound (typically 100-500 mg, depending on the expected water content) is quickly introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The volume of titrant consumed is used to calculate the water content of the sample based on the predetermined titer of the KF reagent. The water content is typically expressed as a percentage by weight (% w/w). A product specification sheet for this compound indicates a water content of ≤1% as determined by Karl Fischer titration.[12]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the hygroscopicity of this compound.

Implications of Hygroscopicity in Drug Development

The hygroscopic nature of an active pharmaceutical ingredient (API) like this compound has several important implications for drug development:

-

Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and potentially accelerating degradation reactions such as hydrolysis.[3]

-

Physical Stability: Moisture uptake can induce changes in the crystal lattice, leading to the formation of hydrates or polymorphic transformations. This can affect the drug's solubility, dissolution rate, and bioavailability.[13]

-

Manufacturing and Handling: Hygroscopic powders can exhibit poor flowability and are prone to caking or clumping, which can pose challenges during manufacturing processes like blending and tableting.[14]

-

Packaging and Storage: Special packaging, such as blister packs with high moisture barriers or the inclusion of desiccants, may be necessary to protect the drug product from atmospheric moisture and ensure its shelf life.[3]

Conclusion

References

- 1. Water-Solid Interaction | USP [usp.org]

- 2. pharmainfo.in [pharmainfo.in]

- 3. dl.icdst.org [dl.icdst.org]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]

- 10. qia.cz [qia.cz]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Using Moisture Sorption Isotherms: Bulk Solids Flowability [jenike.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of 2,2,2-Trifluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical stability and appropriate storage conditions for 2,2,2-trifluoroethylamine (B1214592) hydrochloride (CAS No. 373-88-6). This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its stability profile essential for ensuring the integrity of research and development activities.

Physicochemical Properties